7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound with the molecular formula C19H12F3NO5 It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated chromenone intermediate.
Nitration and Trifluoromethylation: The final steps involve the nitration and trifluoromethylation of the phenoxy group. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, while trifluoromethylation can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of an amino derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules or ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-NITRO-4-TRIFLUOROMETHYL-PHENOXY)-4-PHENYL-2H-CHROMEN-2-ONE
- 7-(2-NITRO-4-TRIFLUOROMETHYL-PHENOXY)-4-PROPYL-CHROMEN-2-ONE
- 3-(2-NITRO-4-TRIFLUOROMETHYL-PHENOXY)-BENZO[C]CHROMEN-6-ONE
Uniqueness
7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its specific combination of functional groups, which impart unique chemical and physical properties
Properties
IUPAC Name |
7-[4-nitro-2-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO5/c20-19(21,22)15-8-10(23(25)26)4-7-16(15)27-11-5-6-13-12-2-1-3-14(12)18(24)28-17(13)9-11/h4-9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAIESJABSFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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